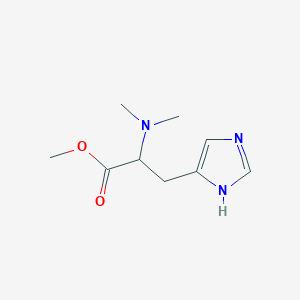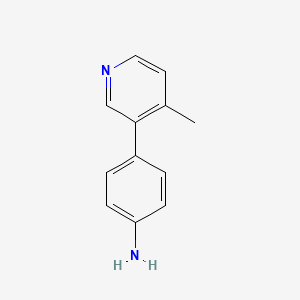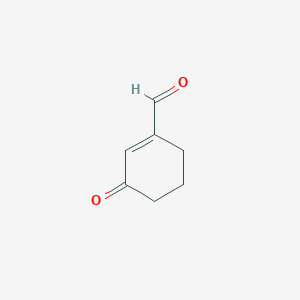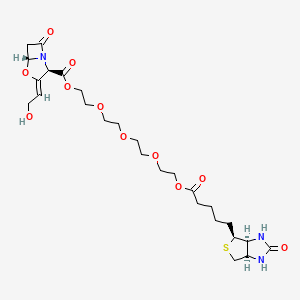![molecular formula C25H29NO6S B13864252 Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)
Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate is an organic compound with a complex structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-bromoacetate with 1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate can be compared with similar compounds such as:
Ethyl 4-methoxyphenylacetate: Similar in structure but lacks the pyrrole and sulfonyl groups.
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: Contains a hydrazone group instead of the pyrrole ring.
4-Methoxyphenethylamine: Contains the methoxyphenyl group but lacks the ester and pyrrole functionalities.
属性
分子式 |
C25H29NO6S |
|---|---|
分子量 |
471.6 g/mol |
IUPAC 名称 |
ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate |
InChI |
InChI=1S/C25H29NO6S/c1-6-31-24(25(27)32-7-2)22-16-23(18-8-14-21(15-9-18)33(5,28)29)26(17(22)3)19-10-12-20(30-4)13-11-19/h8-16,24H,6-7H2,1-5H3 |
InChI 键 |
ZFKIBWYUMBAGLZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C1=C(N(C(=C1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=C(C=C3)OC)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/structure/B13864182.png)
![20-Deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-b-D-glucopyranosyl]-20-(1-piperidinyl)tylonolide](/img/structure/B13864190.png)

![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)

![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)






